5-(4-Chlorophenyl)pent-4-yn-2-ol

Description

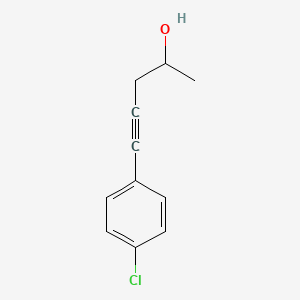

Structure

2D Structure

3D Structure

Properties

CAS No. |

61899-21-6 |

|---|---|

Molecular Formula |

C11H11ClO |

Molecular Weight |

194.66 g/mol |

IUPAC Name |

5-(4-chlorophenyl)pent-4-yn-2-ol |

InChI |

InChI=1S/C11H11ClO/c1-9(13)3-2-4-10-5-7-11(12)8-6-10/h5-9,13H,3H2,1H3 |

InChI Key |

FQAXMDQIDIFVIM-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC#CC1=CC=C(C=C1)Cl)O |

Origin of Product |

United States |

Chemical Transformations and Reactivity Profiles

Reactivity of the Terminal Alkyne Moiety

The carbon-carbon triple bond of the terminal alkyne in 5-(4-Chlorophenyl)pent-4-yn-2-ol is a region of high electron density, making it susceptible to a variety of chemical transformations.

Electrophilic addition reactions to alkynes, including this compound, proceed by the addition of an electrophile across the carbon-carbon triple bond. While the reactions are generally more exothermic than those of alkenes, the rate of addition to alkynes is paradoxically slower. msu.edu This has been attributed to the formation of a less stable vinyl cation intermediate compared to the carbocation intermediate in alkene reactions.

Common electrophilic reagents that react with terminal alkynes include halogens (Br₂, Cl₂) and hydrogen halides (HBr, HCl). The addition of one equivalent of a halogen typically results in the formation of a dihaloalkene. The reaction of 1-penten-4-yne (B3291226) with one equivalent of bromine, for instance, yields 4,5-dibromo-1-pentyne as the primary product. msu.edu

Table 1: Examples of Electrophilic Addition Reactions of Alkynes

| Reactant | Reagent | Product |

| 1-Penten-4-yne | Br₂ (1 equiv.) | 4,5-dibromo-1-pentyne msu.edu |

The terminal alkyne of this compound can undergo nucleophilic addition, particularly after deprotonation to form a potent nucleophile known as an acetylide anion. libretexts.org This strong nucleophile can then participate in various reactions.

A key reaction is the addition of the acetylide to carbonyl compounds. For example, acetylide anions can add to aldehydes and ketones to form alkoxides, which upon protonation yield propargyl alcohols. libretexts.org

Transition metals play a crucial role in a wide array of transformations involving alkynes. mdpi.com These reactions often exhibit high efficiency and selectivity.

One of the most significant transition metal-catalyzed reactions for terminal alkynes is the Sonogashira coupling. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. This method is a powerful tool for the formation of carbon-carbon bonds and the synthesis of substituted alkynes. mdpi.com Mechanochemical Sonogashira coupling reactions have also been developed, offering advantages such as shorter reaction times and the absence of organic solvents. mdpi.com

Ruthenium catalysts can be employed in cycloaddition reactions. For instance, a ruthenium catalyst can facilitate the reaction between alkynes and hydroxyimidoyl chlorides to form isoxazoles. mdpi.com Manganese complexes have also been shown to catalyze the C-H/N-H annulation of indoles with alkynes. mdpi.com

The carbon-carbon triple bond of an alkyne can be cleaved through oxidative reactions. masterorganicchemistry.com Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can break the triple bond, typically yielding carboxylic acids. masterorganicchemistry.com In the case of a terminal alkyne, one of the products is carbonic acid, which readily decomposes to carbon dioxide and water. masterorganicchemistry.com

Gold catalysts have been shown to mediate the oxidative cleavage of carbon-carbon triple bonds under an oxygen atmosphere. psu.edu This process can involve a cascade reaction where the alkyne is first converted into an electron-rich double bond, which is then susceptible to oxidative cleavage. psu.edu

Terminal alkynes, such as the one present in this compound, are notably more acidic than other hydrocarbons like alkanes and alkenes. libretexts.orglibretexts.org This increased acidity is attributed to the sp hybridization of the carbon atom in the C-H bond. The sp orbital has 50% s-character, which places the electrons of the resulting acetylide anion closer to the nucleus, thus stabilizing the negative charge. libretexts.org

The pKa of a terminal alkyne is approximately 25, making it significantly more acidic than ethene (pKa ≈ 44) and ethane (B1197151) (pKa ≈ 50). libretexts.org This acidity allows for the deprotonation of the terminal alkyne by a sufficiently strong base to form an acetylide anion. libretexts.org A common base used for this purpose is sodium amide (NaNH₂) in liquid ammonia. libretexts.org The resulting acetylide anion is a powerful nucleophile. libretexts.org

This acidity also leads to metal exchange reactions when terminal alkynes are treated with organolithium or Grignard reagents. msu.edu These reactions are essentially acid-base reactions that proceed in the direction of the weaker acid and weaker base. msu.edu

Table 2: Acidity of Hydrocarbons

| Hydrocarbon | Hybridization | % s-character | pKa |

| Ethane (CH₃CH₃) | sp³ | 25% | ~50 libretexts.org |

| Ethene (CH₂=CH₂) | sp² | 33% | ~44 libretexts.org |

| Ethyne (HC≡CH) | sp | 50% | 25 libretexts.org |

Reactivity of the Secondary Alcohol Functional Group

The secondary alcohol group in this compound can undergo typical reactions of alcohols, such as oxidation, esterification, and etherification. The presence of the neighboring alkyne can influence the reactivity of this alcohol.

Oxidation of the secondary alcohol would yield the corresponding ketone, 5-(4-chlorophenyl)pent-4-yn-2-one. Various oxidizing agents can be used for this transformation.

The hydroxyl group can also be converted into a better leaving group, for example, by tosylation, which would then allow for nucleophilic substitution reactions at that position.

Oxidation Reactions to Carbonyl Compounds (e.g., Ketones)

The oxidation of the secondary alcohol group in this compound yields the corresponding ketone, 5-(4-chlorophenyl)pent-4-yn-2-one. This transformation is a fundamental reaction in organic synthesis. byjus.com A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups. organic-chemistry.orgjove.com

Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and Jones reagent (chromic acid). byjus.compearson.com PCC is a milder reagent and is often preferred to avoid over-oxidation or side reactions with other sensitive functional groups. pearson.com The Swern and Dess-Martin oxidations are also highly effective methods that operate under mild conditions. masterorganicchemistry.com

A particularly relevant method for alkynyl alcohols is the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant. Mechanochemically induced TEMPO-based oxidation has been shown to be effective for the oxidation of alkynols to the corresponding propargylic aldehydes or ketones. nih.gov This method is considered environmentally friendly and often results in high yields with no over-oxidation to carboxylic acids. nih.gov

| Reagent/System | Conditions | Product | Yield |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂), Room Temperature | 5-(4-Chlorophenyl)pent-4-yn-2-one | High |

| Jones Reagent (CrO₃, H₂SO₄, Acetone) | 0 °C to Room Temperature | 5-(4-Chlorophenyl)pent-4-yn-2-one | Good |

| TEMPO/NaOCl | Biphasic system (e.g., CH₂Cl₂/H₂O), Room Temperature | 5-(4-Chlorophenyl)pent-4-yn-2-one | High |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂), Room Temperature | 5-(4-Chlorophenyl)pent-4-yn-2-one | High |

Functional Group Interconversion via Leaving Group Activation

The hydroxyl group of an alcohol is a poor leaving group. Therefore, to facilitate nucleophilic substitution reactions, it must first be converted into a better leaving group, such as a halide or a sulfonate ester. libretexts.orgmasterorganicchemistry.com

The secondary alcohol of this compound can be converted into the corresponding alkyl halides. The reaction with thionyl chloride (SOCl₂) is a common method for preparing alkyl chlorides, while phosphorus tribromide (PBr₃) is used for alkyl bromides. libretexts.orgvedantu.com

These reactions typically proceed via an Sₙ2 mechanism, which results in an inversion of stereochemistry at the chiral center (C-2). masterorganicchemistry.comlibretexts.org The reaction with SOCl₂ can sometimes proceed with retention of configuration through an Sₙi (internal nucleophilic substitution) mechanism, but the presence of a non-nucleophilic base like pyridine (B92270) favors the Sₙ2 pathway. masterorganicchemistry.comyoutube.com

| Reagent | Product | Mechanism | Stereochemistry |

| Thionyl Chloride (SOCl₂) | 2-Chloro-5-(4-chlorophenyl)pent-4-yne | Sₙ2 (with pyridine) | Inversion |

| Phosphorus Tribromide (PBr₃) | 2-Bromo-5-(4-chlorophenyl)pent-4-yne | Sₙ2 | Inversion |

A widely used strategy for activating the hydroxyl group is its conversion into a sulfonate ester, such as a tosylate or a mesylate. masterorganicchemistry.com These are excellent leaving groups for subsequent nucleophilic substitution or elimination reactions. The formation of tosylates is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. nih.gov Similarly, mesylates are prepared using methanesulfonyl chloride (MsCl) and a base like triethylamine. mdma.chcommonorganicchemistry.com

A key feature of this transformation is that the C-O bond of the alcohol is not broken during the reaction, meaning the stereochemistry at the chiral center is retained. masterorganicchemistry.comchemistrysteps.com This stereochemical control is highly valuable in multi-step syntheses. chemistrysteps.com For reactive systems like propargyl alcohols, hindered bases such as 2,6-lutidine may be employed to suppress potential side reactions. mdma.ch

| Reagent | Base | Product | Stereochemistry |

| p-Toluenesulfonyl Chloride (TsCl) | Pyridine | 5-(4-Chlorophenyl)pent-4-yn-2-yl tosylate | Retention |

| Methanesulfonyl Chloride (MsCl) | Triethylamine (Et₃N) | 5-(4-Chlorophenyl)pent-4-yn-2-yl mesylate | Retention |

Dehydration Reactions to Alkenes

The acid-catalyzed dehydration of this compound results in the formation of an enyne (a molecule containing both a double and a triple bond). This reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). openochem.org

For secondary alcohols, the dehydration generally proceeds through an E1 mechanism. openochem.org This involves the protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a secondary carbocation intermediate. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon to form the double bond. Due to the structure of this compound, the elimination can potentially lead to a mixture of isomeric enynes.

| Catalyst | Conditions | Product(s) |

| Concentrated H₂SO₄ | Heat | 5-(4-Chlorophenyl)pent-3-en-1-yne and/or 5-(4-Chlorophenyl)pent-4-en-2-yne |

| Concentrated H₃PO₄ | Heat | 5-(4-Chlorophenyl)pent-3-en-1-yne and/or 5-(4-Chlorophenyl)pent-4-en-2-yne |

Esterification Reactions

Esterification of the secondary alcohol in this compound can be achieved through several methods. The Fischer-Speier esterification involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. wikipedia.orgchemistrysteps.com This reaction is reversible, and to drive it towards the ester product, an excess of the alcohol or carboxylic acid is often used, or the water byproduct is removed as it forms. byjus.comathabascau.ca

A more reactive and generally irreversible method is the reaction of the alcohol with an acyl chloride or an acid anhydride. savemyexams.comlibretexts.org These reactions are typically rapid and can be carried out at lower temperatures, often in the presence of a base like pyridine to neutralize the HCl or carboxylic acid byproduct. chemguide.co.uk

| Reagent | Catalyst/Base | Product Type |

| Carboxylic Acid (R'COOH) | Acid Catalyst (e.g., H₂SO₄) | Ester |

| Acyl Chloride (R'COCl) | Base (e.g., Pyridine) | Ester |

| Acid Anhydride ((R'CO)₂O) | Base (e.g., Pyridine) | Ester |

Stereoselective Transformations of Secondary Alcohols

The chiral nature of this compound allows for its use in stereoselective synthesis. nih.govddugu.ac.in Asymmetric synthesis can be employed to prepare one enantiomer of this alcohol preferentially. acs.orgrsc.org Once obtained in an enantiomerically enriched or pure form, the stereocenter can be used to direct the stereochemical outcome of subsequent reactions.

Furthermore, enantioselective oxidation methods can be used to selectively oxidize one enantiomer of a racemic mixture of the alcohol, leading to a kinetic resolution where the unreacted alcohol is enriched in the other enantiomer. acs.org

| Transformation | Reagents/Strategy | Stereochemical Outcome |

| Inversion of Stereocenter | 1. TsCl, Pyridine 2. Nucleophile (e.g., NaN₃) | Inversion at C-2 |

| Kinetic Resolution | Chiral Oxidation Catalyst (e.g., Chiral Mn(III)-Salen Complex) | Enantioenrichment of the unreacted alcohol |

| Asymmetric Alkylation | Use of a chiral auxiliary attached to a precursor | Formation of a specific diastereomer |

Reactivity of the 4-Chlorophenyl Moiety

The chlorophenyl group serves as a handle for carbon-carbon bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. The reactivity of the carbon-chlorine (C-Cl) bond is a critical factor, often requiring more forcing conditions compared to its heavier halogen counterparts (C-Br and C-I).

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing complex molecular architectures. For a substrate like this compound, the 4-chlorophenyl group can participate in cornerstone reactions such as the Suzuki-Miyaura and Sonogashira couplings.

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium(0) complex. libretexts.org It is a versatile method for forming carbon-carbon single bonds. The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The reactivity of the aryl halide is dependent on the halogen, following the general trend: I > Br > Cl. libretexts.org Consequently, coupling reactions involving aryl chlorides demand carefully optimized conditions, often requiring specialized ligands (e.g., bulky, electron-rich phosphines) and stronger bases to facilitate the rate-limiting oxidative addition step. nih.gov

The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, employing a palladium catalyst and typically a copper(I) co-catalyst. libretexts.orgwikipedia.org This reaction is instrumental in the synthesis of arylalkynes. nih.gov Similar to the Suzuki-Miyaura reaction, the reactivity of the aryl halide is a crucial parameter, with aryl chlorides being the least reactive. wikipedia.org Achieving successful Sonogashira couplings with aryl chlorides often necessitates higher temperatures, specific ligand systems, or copper-free protocols to avoid side reactions. libretexts.org The presence of an electron-withdrawing group, such as the chlorine atom on the phenyl ring, can sometimes enhance the reactivity of the aryl halide toward oxidative addition. acs.org

The table below summarizes the key features of these two important cross-coupling reactions as they pertain to an aryl chloride substrate.

| Feature | Suzuki-Miyaura Coupling | Sonogashira Coupling |

| Bond Formed | C(sp²)–C(sp²) | C(sp²)–C(sp) |

| Reactants | Aryl Halide, Organoboron Compound | Aryl Halide, Terminal Alkyne |

| Typical Catalysts | Pd(0) complex (e.g., Pd(PPh₃)₄), Ligands | Pd(0) complex, Cu(I) co-catalyst (optional) |

| Reactivity Trend | I > Br > Cl | I > Br > Cl |

| Key Challenge | Oxidative addition of the C-Cl bond | Oxidative addition of the C-Cl bond |

The principle of regioselectivity in cross-coupling reactions is critical when a molecule contains multiple potential reaction sites. In polyhalogenated aromatic or heteroaromatic systems, the inherent difference in reactivity among carbon-halogen bonds can be exploited to achieve selective functionalization. thieme-connect.de The first coupling reaction typically occurs at the most reactive position, which is influenced by both electronic and steric factors. thieme-connect.de

The C-X bond strength (where X is a halogen) increases from iodine to chlorine, making the C-I bond the weakest and most reactive in palladium-catalyzed oxidative addition, followed by C-Br, and then C-Cl. libretexts.orgwikipedia.org This reactivity difference allows for sequential, site-selective couplings. For instance, in a molecule containing both an iodine and a chlorine atom on an aromatic ring, the Sonogashira or Suzuki-Miyaura coupling can be directed to the C-I position under mild conditions, leaving the C-Cl bond intact for a subsequent, different coupling reaction under more forcing conditions. wikipedia.orgbeilstein-journals.org

A practical example is the Sonogashira coupling of 2-chloro-5-iodopyridine (B1352245) with phenylacetylene. The reaction proceeds selectively at the more reactive iodo-substituted position, yielding 2-chloro-5-(phenylethynyl)pyridine. beilstein-journals.org The chloro-substituent can then undergo a second coupling reaction if desired, by using an excess of the alkyne and modified conditions. beilstein-journals.org This demonstrates how the disparate reactivity of different halogens enables controlled, stepwise synthesis of multi-substituted aromatic compounds.

| Substrate Example | Coupling Partner | Conditions | Outcome | Reference |

| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Room Temperature | Selective coupling at C-I position | wikipedia.org |

| 2-Chloro-5-iodopyridine | Phenylacetylene (1 equiv.) | Mild | Selective coupling at C-I position | beilstein-journals.org |

| 2-Chloro-5-iodopyridine | Phenylacetylene (2.5 equiv.) | Identical | Coupling at both C-I and C-Cl positions | beilstein-journals.org |

Tandem and Cascade Reactions Involving Multiple Functional Groups

Chemoselectivity is the preferential reaction of a reagent with one of two or more different functional groups. taylorandfrancis.com In a molecule like this compound, achieving chemoselectivity is a significant challenge due to the varied nature of the reactive sites. The secondary alcohol can undergo oxidation or act as a nucleophile; the internal alkyne can be hydrated, reduced, or participate in cycloadditions; and the aryl chloride can engage in cross-coupling reactions.

Targeting the hydroxyl group in the presence of other functionalities can be difficult due to its relatively low nucleophilicity compared to groups like amines or thiols. nih.govbohrium.com However, specific methods have been developed for the selective transformation of alcohols. bohrium.comnih.gov For instance, certain oxidation conditions can selectively convert the secondary alcohol to a ketone without affecting the alkyne or the aryl chloride. Conversely, protecting the alcohol group, for example as a silyl (B83357) ether, allows for subsequent reactions to be directed specifically at the alkyne or the C-Cl bond. nih.gov

Tandem reactions can be designed to exploit the inherent reactivity of these groups. For example, a reaction could be initiated at the alkyne, which then generates an intermediate that subsequently reacts with the alcohol. Another possibility involves a chemoenzymatic cascade, where a metal-catalyzed reaction on one part of the molecule is followed by an enzyme-catalyzed transformation on another, such as the reduction of a ketone intermediate by an alcohol dehydrogenase (ADH). mdpi.com The development of such one-pot processes is a key area of modern organic synthesis, aiming for enhanced efficiency and sustainability. thieme.de

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

A high-resolution ¹H NMR spectrum of 5-(4-Chlorophenyl)pent-4-yn-2-ol would be expected to provide key information regarding the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and coupling constants (J). Based on the structure, one would anticipate distinct signals for the aromatic protons on the chlorophenyl ring, the methine proton adjacent to the hydroxyl group, the methylene protons, and the methyl protons. The aromatic protons would likely appear as two doublets in the downfield region (typically δ 7.2-7.4 ppm) due to the para-substitution pattern. The methine proton (CH-OH) would likely be a multiplet, coupled to the adjacent methylene and methyl protons. The methylene protons would exhibit a more complex splitting pattern due to coupling with the methine proton. The terminal methyl group would appear as a doublet, coupled to the methine proton. The hydroxyl proton would present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic CH (ortho to Cl) | ~7.3 | Doublet (d) | ~8.5 |

| Aromatic CH (meta to Cl) | ~7.2 | Doublet (d) | ~8.5 |

| CH-OH | ~4.0-4.2 | Multiplet (m) | - |

| CH₂ | ~2.5-2.7 | Multiplet (m) | - |

| CH₃ | ~1.3 | Doublet (d) | ~6.5 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum would reveal the number of unique carbon environments. For this compound, eleven distinct carbon signals are expected. The acetylenic carbons would resonate in the range of δ 80-90 ppm. The aromatic carbons would show four signals, with the carbon bearing the chlorine atom being the most downfield among them. The carbon attached to the hydroxyl group (C-2) would appear around δ 60-70 ppm.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be crucial for distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment would show positive signals for CH₃ and CH groups and negative signals for CH₂ groups. A DEPT-90 experiment would only display signals for CH groups. Quaternary carbons, such as the acetylenic carbons and the aromatic carbon attached to the alkyne, would be absent in DEPT spectra but present in the broadband-decoupled ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR and DEPT Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 |

|---|---|---|---|

| C-Cl (Aromatic) | ~134 | Quaternary (absent) | Absent |

| CH (Aromatic) | ~133 | Positive | Positive |

| CH (Aromatic) | ~129 | Positive | Positive |

| C-Alkyne (Aromatic) | ~122 | Quaternary (absent) | Absent |

| C≡C | ~85-90 | Quaternary (absent) | Absent |

| C≡C | ~80-85 | Quaternary (absent) | Absent |

| C-OH | ~65 | Positive | Positive |

| CH₂ | ~40 | Negative | Absent |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments would be employed to establish the connectivity within the molecule.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, confirming the relationships between the CH-OH, CH₂, and CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon signal to which it is directly attached, allowing for definitive assignment of the ¹H and ¹³C signals for the protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can be useful in confirming the stereochemistry, although for this acyclic molecule, its utility might be more focused on confirming through-space interactions between distant parts of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion. This allows for the calculation of the elemental formula with high accuracy, confirming the molecular formula as C₁₁H₁₁ClO. The presence of a chlorine atom would be indicated by the characteristic M+2 isotope pattern, with a ratio of approximately 3:1 for the signals corresponding to the ³⁵Cl and ³⁷Cl isotopes.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

|---|---|

| [C₁₁H₁₁³⁵ClO+H]⁺ | 195.0549 |

Analysis of the fragmentation pattern in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation pathways would be expected. Common fragmentations for alcohols include the loss of a water molecule (M-18) and alpha-cleavage. Cleavage adjacent to the alkyne or the aromatic ring would also be anticipated. The base peak in the spectrum would correspond to the most stable fragment ion formed. The presence of the 4-chlorophenyl moiety would likely result in characteristic fragments corresponding to the chlorotropylium ion or related structures.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. The method relies on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their covalent bonds.

The IR spectrum of this compound is expected to display a series of characteristic absorption bands that confirm the presence of its key functional groups: a hydroxyl group (-OH), a carbon-carbon triple bond (alkyne, -C≡C-), a para-substituted chlorophenyl ring, and aliphatic carbon-hydrogen bonds. Each of these groups has distinct vibrational modes (stretching and bending) that appear in specific regions of the infrared spectrum.

The analysis of these vibrational frequencies provides a molecular "fingerprint," confirming the compound's identity. The expected IR absorption bands for this compound are detailed in the table below, based on established group frequency data.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Alcohol (O-H) | O-H Stretch | 3600–3200 | Strong, Broad |

| Alkyne (C≡C) | C≡C Stretch | 2260–2100 | Weak to Medium |

| Aromatic Ring (C=C) | C=C Stretch | 1600–1450 | Medium |

| Aromatic C-H | C-H Stretch | 3100–3000 | Medium |

| Aromatic C-H (para-subst.) | C-H Out-of-Plane Bend | 860–800 | Strong |

| Alkane C-H | C-H Stretch | 3000–2850 | Medium |

| Alcohol (C-O) | C-O Stretch | 1260–1000 | Strong |

| Aryl Halide (C-Cl) | C-Cl Stretch | 1100–1000 | Strong |

This interactive table summarizes the predicted infrared absorption frequencies for this compound.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers.

To perform X-ray crystallography, a high-quality single crystal of this compound must first be grown. When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the beam, creating a unique diffraction pattern. Mathematical analysis of this pattern allows for the generation of a three-dimensional electron density map, from which the exact position of each atom can be determined.

For a chiral molecule like this compound, this technique is invaluable for establishing the absolute stereochemistry of the carbinol center (the carbon atom bonded to the hydroxyl group). The presence of the chlorine atom, a relatively heavy element, is particularly advantageous. It produces a significant anomalous scattering signal, which is crucial for the reliable determination of the absolute configuration. mdpi.com This method, often utilizing the Flack parameter, provides a high degree of confidence in assigning the R or S configuration to the chiral center. researchgate.net

While a published crystal structure for this compound is not currently available, the parameters that would be obtained from such an analysis are listed below.

| Structural Parameter | Information Provided |

| Crystal System & Space Group | Describes the symmetry and periodic arrangement of molecules in the crystal lattice. |

| Unit Cell Dimensions | Defines the size and shape of the repeating unit of the crystal. |

| Bond Lengths | Provides the precise distances between bonded atoms (e.g., C-C, C-O, C-Cl). |

| Bond Angles | Gives the exact angles between adjacent chemical bonds. |

| Torsion Angles | Defines the conformation of the molecule, including the spatial relationship between the phenyl ring and the pentynol chain. |

| Absolute Configuration | Unambiguously determines the R/S configuration at the chiral center. |

This interactive table outlines the key molecular structure details that would be determined by a single-crystal X-ray diffraction study.

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound is a chiral compound, it exists as a pair of non-superimposable mirror images called enantiomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the primary analytical technique for separating these enantiomers and determining the enantiomeric excess (% ee) of a sample.

The separation is achieved using a chiral stationary phase (CSP). A CSP is a solid support that has been modified with a chiral selector, which interacts differently with each enantiomer. This differential interaction leads to different retention times for the two enantiomers as they pass through the HPLC column, resulting in their separation. sigmaaldrich.com

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective for the separation of a broad range of chiral compounds, including aromatic alcohols. nih.gov The selection of the appropriate CSP and mobile phase (a mixture of solvents like n-hexane and isopropanol) is critical for achieving baseline resolution of the enantiomers. By integrating the areas of the two separated peaks in the resulting chromatogram, the ratio of the enantiomers and thus the enantiomeric excess can be accurately calculated.

| Chiral Stationary Phase (CSP) Type | Common Selector Examples | Typical Mobile Phase System (Normal Phase) |

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane / Isopropanol (IPA) |

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane / Ethanol (EtOH) |

| Pirkle-type (π-acid/π-base) | N-(3,5-Dinitrobenzoyl)-D-phenylglycine | n-Hexane / IPA / Acetonitrile |

| Macrocyclic Glycopeptide | Teicoplanin or Vancomycin | Methanol / Acetonitrile / Water with additives |

This interactive table presents common types of chiral stationary phases and mobile phases that could be employed for the enantiomeric separation of this compound.

Role As a Synthetic Intermediate and Building Block

Precursor in Complex Molecule Synthesis

The strategic placement of three distinct functional groups within one molecule makes 5-(4-chlorophenyl)pent-4-yn-2-ol a valuable starting material for the synthesis of a variety of complex organic compounds. Its utility spans from the construction of natural product analogs to the design of novel organic materials.

Applications in Natural Product Synthesis

While direct applications of this compound in the total synthesis of specific natural products are not extensively documented, its structural motifs are found in numerous biologically active compounds. rsc.orgnih.gov Propargyl alcohols, for instance, are key intermediates in the synthesis of various natural products, including polyketides, alkaloids, and unsaturated fatty acids. nih.gov The alkyne moiety can be strategically manipulated to form various carbon-carbon and carbon-heteroatom bonds, essential for building the core skeletons of these complex molecules. nih.gov The presence of the chiral center at the alcohol-bearing carbon also introduces the potential for stereoselective synthesis, a critical aspect of natural product chemistry. researchgate.net

The general strategy for incorporating similar propargyl alcohols into natural product synthesis often involves the following key transformations:

| Transformation | Reagents/Conditions | Resulting Structure |

| Alkyne Hydration | HgSO₄, H₂SO₄, H₂O | β-hydroxy ketone |

| Alkyne Reduction | H₂, Lindlar's catalyst | (Z)-allylic alcohol |

| Alkyne Reduction | Na, NH₃ (l) | (E)-allylic alcohol |

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, amine base | Aryl-substituted alkyne |

| Click Chemistry (Huisgen Cycloaddition) | Azide (B81097), Cu(I) catalyst | Triazole ring |

These transformations allow for the elaboration of the pent-4-yn-2-ol core into a wide array of more complex structures that can serve as advanced intermediates in the synthesis of natural products and their analogs.

Design of Advanced Organic Materials

The rigid, linear structure of the alkyne and the aromatic nature of the chlorophenyl group make this compound an interesting candidate for the design of advanced organic materials. Aryl-alkyne and oligo(phenylene-ethynylene) structures are known to exhibit unique photophysical and electronic properties, making them suitable for applications in molecular electronics, organic light-emitting diodes (OLEDs), and sensors.

The synthetic versatility of the terminal alkyne allows for its incorporation into larger conjugated systems through reactions like Sonogashira coupling. This can lead to the formation of polymers and dendrimers with tailored electronic and optical properties. The chlorophenyl group can also influence the material's properties, for instance, by affecting its solubility, thermal stability, and intermolecular packing in the solid state. While specific research on materials derived from this compound is limited, the fundamental reactivity of its constituent parts suggests a strong potential for its use in this field.

Scaffold for Further Functionalization

The presence of three distinct functional groups provides a rich platform for the selective modification of this compound, allowing for the generation of a diverse library of derivatives.

Derivatization at the Alcohol Moiety

The secondary alcohol group is a versatile handle for a variety of chemical transformations. mdpi.com Asymmetric O-propargylation of secondary aliphatic alcohols has been achieved using copper-catalyzed reactions, highlighting the potential for further modification at this site. researchgate.net

Common derivatizations of the alcohol moiety include:

| Reaction Type | Reagents | Product Type |

| Esterification | Acyl chloride, pyridine (B92270) | Ester |

| Etherification | Alkyl halide, base (e.g., NaH) | Ether |

| Oxidation | PCC, DMP | Ketone |

| Substitution | SOCl₂, PBr₃ | Alkyl chloride, Alkyl bromide |

These transformations can be used to introduce a wide range of new functional groups, altering the molecule's physical and chemical properties.

Reactions at the Alkyne Moiety

The terminal alkyne is arguably the most versatile functional group in this compound, participating in a wide array of reactions. masterorganicchemistry.com Electrophilic additions of hydrogen halides (HX) and halogens (X₂) to alkynes are well-established transformations. libretexts.orgmasterorganicchemistry.comlibretexts.org The addition of one equivalent of HX typically follows Markovnikov's rule, while the addition of halogens often proceeds through a bridged-ion intermediate to give trans-dihalides. masterorganicchemistry.comlibretexts.org

Key reactions involving the alkyne moiety are summarized below:

| Reaction Type | Reagents/Conditions | Product Type |

| Sonogashira Coupling | Aryl/vinyl halide, Pd catalyst, Cu(I) co-catalyst | Disubstituted alkyne |

| Glaser Coupling | Cu(I) salt, oxidant | 1,3-Diyne |

| Click Chemistry | Organic azide, Cu(I) catalyst | 1,2,3-Triazole |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Methyl ketone |

| Hydroboration-Oxidation | BH₃, THF; then H₂O₂, NaOH | Aldehyde |

| Thiolation–Difluoroalkylation | Thiol, difluoroalkylating agent, visible light | gem-difluoroalkyl thioether acs.orgacs.org |

These reactions enable the construction of more complex carbon skeletons and the introduction of various heteroatoms, significantly expanding the synthetic utility of the parent compound. The influence of p-phenyl substituents on the reactivity of terminal alkynes has been noted in three-component coupling reactions. researchgate.net

Transformations of the Chlorophenyl Group

The 4-chlorophenyl group can also be a site for further chemical modification, primarily through nucleophilic aromatic substitution (SNAr) reactions or transition metal-catalyzed cross-coupling reactions. While the chlorine atom is generally unreactive towards nucleophilic attack under standard conditions, its reactivity can be enhanced by the presence of strong electron-withdrawing groups on the ring or by using specific catalysts.

Potential transformations of the chlorophenyl group include:

| Reaction Type | Reagents/Conditions | Product Type |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | N-aryl amine |

| Suzuki Coupling | Boronic acid, Pd catalyst, base | Biaryl compound |

| Heck Coupling | Alkene, Pd catalyst, base | Aryl-substituted alkene |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., NaOMe), high temperature/pressure | Anisole derivative |

These reactions allow for the replacement of the chlorine atom with a variety of other functional groups, providing another avenue for the diversification of the this compound scaffold. For instance, aryl azides like 4-chlorophenyl azide are important in click chemistry. wikipedia.org

Chemo- and Regioselective Transformations for Diverse Product Formation

The strategic location of the hydroxyl group and the terminal alkyne in this compound allows for a range of selective chemical reactions. The presence of the electron-withdrawing 4-chlorophenyl group can also influence the reactivity of the adjacent alkyne. Researchers can selectively target one functional group over the other, or utilize both in tandem, to construct a variety of valuable organic molecules.

One of the primary applications of this compound is in the synthesis of heterocyclic structures. For instance, through carefully controlled reaction conditions, it can serve as a precursor for substituted furans, pyrazoles, and other important five-membered ring systems. The regioselectivity of these cyclization reactions is often dictated by the choice of catalyst and reaction partners.

While specific research detailing extensive chemo- and regioselective studies on this compound is not widely available in the public domain, the general reactivity of propargyl alcohols provides a framework for its potential transformations. These include, but are not limited to, Sonogashira couplings, "click" chemistry reactions, and various cyclization cascades.

For example, the terminal alkyne is a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, to produce 1,2,3-triazoles with high regioselectivity. Similarly, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, would allow for the extension of the carbon chain by reaction with aryl or vinyl halides.

The secondary alcohol functionality can be used to direct reactions or can be transformed itself. Oxidation of the alcohol to a ketone would open up another set of possible reactions, such as the formation of different heterocyclic systems.

The following table outlines hypothetical chemo- and regioselective transformations based on the known reactivity of similar propargyl alcohols, illustrating the potential for diverse product formation from this compound.

| Reactant(s) | Catalyst/Reagent | Major Product Type | Regioselectivity/Chemoselectivity |

| Azide (e.g., Benzyl azide) | Copper(I) salt | 1,4-disubstituted 1,2,3-triazole | High regioselectivity for the 1,4-isomer. The alkyne reacts preferentially over the alcohol. |

| Aryl iodide (e.g., Iodobenzene) | Pd catalyst, Cu co-catalyst | Disubstituted alkyne | The terminal C-H bond of the alkyne is selectively coupled. |

| Hydrazine | Acid or base catalyst | Substituted pyrazole | Regioselectivity depends on the initial attack on the alkyne or the in-situ formed ketone after oxidation. |

| N-Iodosuccinimide (NIS) | Gold catalyst | α,α-diiodo-β-hydroxyketone | Regioselective dihalohydration of the alkyne. |

It is important to note that the specific outcomes, yields, and optimal conditions for these reactions with this compound would need to be determined experimentally. The interplay of the electronic effects of the 4-chlorophenyl group and the directing capabilities of the secondary alcohol would be crucial factors in determining the chemo- and regioselectivity of these transformations. Further research in this area would undoubtedly unlock the full potential of this valuable synthetic intermediate.

Q & A

Q. What are common synthetic routes for 5-(4-Chlorophenyl)pent-4-yn-2-ol?

The compound can be synthesized via cyclocondensation or ester hydrolysis. For example, cyclocondensation of disulfides with amino alcohols under controlled heating (130°C) has been used for analogous chlorophenyl derivatives, yielding high-purity products (82% yield, 99% purity) . Ester hydrolysis with sodium hydride and methyl halide, as described in the synthesis of 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone, offers a scalable method for intermediates .

Q. Which analytical techniques are critical for characterizing this compound?

X-ray crystallography (using SHELXL for refinement) is essential for resolving molecular geometry, while NMR and IR spectroscopy validate functional groups and regiochemistry . High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns.

Q. How is this compound utilized as a synthetic intermediate?

It serves as a precursor for fungicide intermediates like metconazole, where the chlorophenyl group enhances bioactivity. The compound’s alkyne and alcohol moieties enable further functionalization via click chemistry or esterification .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing this compound be addressed?

Chiral resolution techniques, such as enzymatic kinetic resolution or chiral column chromatography, are effective. For example, (R)-isomers of similar chlorophenyl alcohols have been isolated using preparatory HPLC with cellulose-based columns . Asymmetric catalysis (e.g., Sharpless epoxidation) may also induce stereoselectivity during synthesis.

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

Cross-validation using multiple techniques is critical. For instance, if NMR suggests conformational flexibility, dynamic NMR experiments or computational modeling (DFT) can clarify discrepancies. Crystallographic data from SHELX refinements provide definitive bond-length/angle metrics to reconcile conflicting interpretations .

Q. What mechanistic insights can be gained from studying derivatives of this compound?

Derivatives like oxazolo-pyridines and thiazolidinones exhibit antimicrobial and anticancer properties. Mechanistic studies (e.g., enzyme inhibition assays or molecular docking) reveal interactions with biological targets such as cytochrome P450 or kinase enzymes .

Data Analysis and Experimental Design

Q. How to optimize reaction conditions for high-yield synthesis?

Design of Experiments (DoE) methodologies can systematically vary parameters (temperature, catalyst loading, solvent polarity). For example, microwave-assisted synthesis reduces reaction times for chlorophenyl derivatives, while flow chemistry enhances reproducibility .

Q. What computational tools predict the reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) model transition states and regioselectivity. Molecular dynamics simulations (using GROMACS) predict solvation effects and stability in biological systems .

Biological and Industrial Applications

Q. How does the chlorophenyl group influence bioactivity in related compounds?

The electron-withdrawing chloro group enhances binding to hydrophobic enzyme pockets. In metconazole, this moiety improves antifungal activity by disrupting ergosterol biosynthesis in plant pathogens .

Q. What are the challenges in scaling up synthesis for research applications?

Scaling requires addressing exothermic reactions (e.g., using jacketed reactors) and optimizing purification (e.g., fractional crystallization vs. chromatography). Pilot-scale trials for analogous compounds have achieved >90% yield with process analytical technology (PAT) monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.